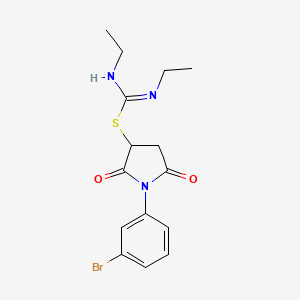methyl]phosphonate](/img/structure/B4955564.png)
dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate, also known as DDVP, is a common insecticide used in agriculture and households. It is a colorless liquid with a strong odor and is highly toxic to insects. DDVP has been widely used for decades, but concerns have been raised about its potential impact on human health and the environment. In
Mechanism of Action
The mechanism of action of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate involves inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have a wide range of biochemical and physiological effects. In addition to its neurotoxic effects on insects, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have effects on the immune system, liver function, and reproductive system. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to increase oxidative stress and inflammation, which can lead to damage to cells and tissues. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has also been shown to have effects on hormone levels and can disrupt the endocrine system.
Advantages and Limitations for Lab Experiments
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective at killing insects and can be used at low concentrations. However, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has several limitations. It is highly toxic to humans and can pose a significant risk to researchers working with the compound. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate also has a short half-life and can degrade quickly, making it difficult to use in long-term experiments.
Future Directions
There are several future directions for research on dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate. One area of research is the development of safer and more effective insecticides that do not have the same toxic effects on humans and the environment. Another area of research is the potential use of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate in the treatment of certain diseases, such as Alzheimer's disease and cancer. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have neuroprotective and anticancer properties, and further research is needed to explore its potential in these areas. Finally, more research is needed to better understand the biochemical and physiological effects of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate on humans and the environment.
Synthesis Methods
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate is synthesized by reacting 3,5-dichloroaniline with 3-hydroxybenzaldehyde in the presence of dimethyl phosphite. The reaction yields dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate as a colorless liquid.
Scientific Research Applications
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including mosquitoes, flies, and beetles. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate is also used in the preservation of stored grains and food products. In addition to its insecticidal properties, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and cancer. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have neuroprotective properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[(3,5-dichloroanilino)-dimethoxyphosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO4P/c1-21-23(20,22-2)15(10-4-3-5-14(19)6-10)18-13-8-11(16)7-12(17)9-13/h3-9,15,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQCHFQALZADQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)

![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)

![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)